6-iodo-3H-quinolin-4-one
Description
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
6-iodo-3H-quinolin-4-one |
InChI |
InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,4-5H,3H2 |
InChI Key |
UPADGCJUQPYSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C1=O)C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthesis via 5-Iodo-2-aminobenzoic Acid and Formamide (Phosphorus Oxychloride Cyclization)
One of the primary and well-documented methods for preparing this compound involves the cyclization of 5-iodo-2-aminobenzoic acid with formamide, followed by treatment with phosphorus oxychloride. This method is reported in a Chinese patent (CN102321076B) and involves the following steps:
Step 1: 5-Iodo-2-aminobenzoic acid is suspended in formamide and heated to induce a double condensation reaction. This step results in the formation of the quinolin-4-one core through intramolecular cyclization.
Step 2: The intermediate formed is then reacted with phosphorus oxychloride (POCl₃), which facilitates cyclization and chlorination, leading to the formation of this compound.
Step 3: Subsequent reactions, such as chlorination with POCl₃ in the presence of triethylamine and toluene, can convert this compound into derivatives like 4-chloro-6-iodoquinazoline, which are useful intermediates in pharmaceutical syntheses.
This method is advantageous due to the relatively straightforward starting materials and the ability to scale up for industrial applications. The use of phosphorus oxychloride is critical as it promotes ring closure and functional group transformations necessary to obtain the quinolinone structure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-Iodo-2-aminobenzoic acid + formamide, heat | Formation of quinolin-4-one intermediate |
| 2 | Phosphorus oxychloride (POCl₃), heating | Cyclization to this compound |
| 3 | POCl₃ + triethylamine in toluene | Conversion to 4-chloro-6-iodoquinazoline |
Double Condensation Reaction of 5-Iodoanthranilic Acid with Formamide
Another well-established preparation involves the double condensation of 5-iodoanthranilic acid with formamide at elevated temperature (around 125°C), as detailed in a research article from I.K. Press. This reaction proceeds via nucleophilic attack of the amino group on the formamide carbonyl, resulting in synchronous amide and imine formation to yield 6-iodoquinazolin-4(3H)-one, a close structural analogue of this compound.
The reaction conditions typically involve:
Heating 5-iodoanthranilic acid with formamide at 125°C for several hours.
Isolation of the product by cooling and crystallization.
The product is confirmed by elemental analysis and IR spectroscopy, showing characteristic NH and C=O stretching bands.
| Parameter | Details |
|---|---|
| Starting material | 5-Iodoanthranilic acid |
| Reagent | Formamide |
| Temperature | 125°C |
| Reaction time | Several hours |
| Product characterization | IR: NH (3160 cm⁻¹), C=O (1660 cm⁻¹) |
One-Pot, Three-Component Synthesis Using Trifluoroacetic Acid Catalysis
A more recent and innovative approach involves a one-pot, three-component synthesis catalyzed by trifluoroacetic acid under acidic conditions. This method synthesizes 6-iodo-substituted carboxy-quinolines, including this compound derivatives, by reacting iodo-aniline, pyruvic acid, and various aldehydes or O-heterocycles.
Key features of this method include:
Use of trifluoroacetic acid as a cost-effective catalyst.
Mild acidic reaction conditions facilitating rapid synthesis.
High yields and efficient purification.
Flexibility to introduce diverse substituents by varying the aldehyde component.
This method leverages the Doebner synthesis pathway, which traditionally involves condensation of amines, aldehydes, and pyruvic acid to form quinoline derivatives. The electronic nature and position of substituents on the aldehyde significantly influence the reaction outcome and product distribution.
| Component | Role |
|---|---|
| Iodo-aniline | Amino component providing iodine substitution |
| Pyruvic acid | Carbonyl component for ring formation |
| Aldehydes/O-heterocycles | Variable substituents affecting product electronic properties |
| Catalyst | Trifluoroacetic acid (TFA) |
The reaction scheme typically proceeds as follows:
Mixing iodo-aniline, pyruvic acid, and aldehyde in acetic acid or ethanol.
Heating under reflux with TFA catalyst.
Isolation of this compound derivatives by crystallization or chromatography.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-3H-quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinolinone ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
6-Iodo-3H-quinolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has shown that derivatives of this compound exhibit promising anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-iodo-3H-quinolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in bacteria and fungi. The compound can also interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs: Halogenated Quinolinones
Halogenation significantly alters the physicochemical and biological properties of quinolinones. Below is a comparative analysis of 6-iodo-3H-quinolin-4-one with key analogs:
Key Observations :
- Iodine vs. Smaller Halogens: The bulky iodine atom in this compound may hinder metabolic degradation compared to smaller halogens like fluorine, enhancing its half-life .
Functional Group Variants: Hydroxy, Methoxy, and Amino Derivatives
Substituents like hydroxy, methoxy, and amino groups modulate solubility and hydrogen-bonding capacity:
Key Observations :
- Hydroxy Derivatives: 6-Hydroxy-1H-quinolin-4-one () exhibits acidic properties (pKa ~3.95), making it suitable for pH-dependent applications .
- Amino Derivatives: 6-Amino-3H-quinazolin-4-one () demonstrates antimicrobial activity, suggesting that amino-substituted quinolinones may share similar bioactivity .
Heterocyclic Variants: Quinazolinones vs. Quinolinones
Quinazolinones, featuring an additional nitrogen atom, exhibit distinct electronic and biological profiles:
Key Observations :
- Quinazolinones: highlights their prevalence in >200 natural alkaloids and superior antimicrobial efficacy against S. aureus and E. coli .
Q & A
Basic: What are the key considerations in optimizing the synthesis of 6-iodo-3H-quinolin-4-one to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of iodination agents and reaction conditions. For example, iodination at the 6-position of the quinolinone core can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Key factors include:
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
